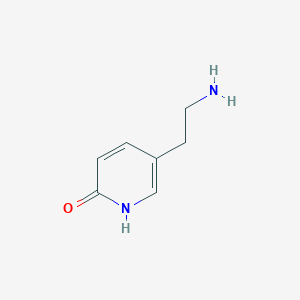

5-(2-Aminoethyl)pyridin-2(1H)-one

Overview

Description

The compound “5-(2-Aminoethyl)pyridin-2(1H)-one” likely belongs to the class of organic compounds known as amines, which are characterized by the presence of a nitrogen atom . Amines are often used as building blocks in organic synthesis .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, amines can often be synthesized through methods such as reductive amination or alkylation .Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of chemical reactions, including acylation, alkylation, and reactions with acids to form amine salts .Physical and Chemical Properties Analysis

While specific physical and chemical properties for “this compound” were not found, amines generally have a fishy odor, are soluble in organic solvents, and can participate in hydrogen bonding, affecting their boiling points .Scientific Research Applications

Antimicrobial Properties

Research has explored the synthesis of novel compounds derived from pyridin-2(1H)-ones, such as 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, which exhibit significant antimicrobial properties. These compounds, synthesized via reactions involving N-cyanoacetohydrazide and cyanoaceto-N-phenylsulfonylhydrazide, have shown potential in vitro antibacterial and antifungal activity (Elgemeie et al., 2017).

Kinase-Focused Library Development

Another study demonstrates the synthesis and adaptation of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones for parallel synthesis, resulting in a library of compounds for screening against kinases and other cancer drug targets. This highlights the compound's potential role in the development of new cancer therapeutics (Smyth et al., 2010).

Chemical Synthesis and Structural Characterization

Research also focuses on the one-pot synthesis of chromeno[2,3-b]pyridines, an important class of heterocyclic compounds with diverse applications. The 5-aminopyrazole system, integral to these compounds, is notable for its use in pharmaceutical and agrochemical industries (Ryzhkova & Elinson, 2022).

Chemical Shift Analysis in Catalysis

A study on deuterated pyridinium ions explores their use in determining the Brønsted acid strength of solid catalysts. This research is significant for understanding the acid-catalyzed reactions in industrial processes (Zheng et al., 2007).

Ligand Synthesis for Biomedical Research

The synthesis of novel 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines, acting as 5-HT6 agonists and antagonists, reflects the compound's utility in developing drugs targeting the serotonin receptor, crucial in neuroscience research (Elokdah et al., 2007).

Spectral Analysis for Material Science

Another study involves synthesizing a Schiff base ligand with 2-amino pyridine, used for X-ray crystallography, FTIR, and NMR spectroscopy. This research is pivotal for material science, particularly in the analysis of molecular structures (Sheikhshoaie & Saheb, 2010).

Properties

IUPAC Name |

5-(2-aminoethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-3-6-1-2-7(10)9-5-6/h1-2,5H,3-4,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPNHPUSOYZHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680595 | |

| Record name | 5-(2-Aminoethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910400-60-1 | |

| Record name | 5-(2-Aminoethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)

![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)